Bupranolol
Overview
Description
Bupranolol is a non-selective beta blocker with a chemical formula of C14H22ClNO2 . It is structurally similar to propranolol and is used primarily to manage hypertension, tachycardia, and glaucoma . This compound does not possess intrinsic sympathomimetic activity but has strong membrane-stabilizing properties .
Mechanism of Action
Target of Action
Bupranolol is a non-selective beta blocker . It primarily targets the beta-1 adrenergic receptor , beta-2 adrenergic receptor , and beta-3 adrenergic receptor . These receptors are found in the heart and other tissues and play a crucial role in the cardiovascular system .
Biochemical Pathways
By blocking these receptors, this compound can disrupt the normal functioning of these pathways, leading to its therapeutic effects .
Pharmacokinetics
This compound is quickly and completely absorbed from the gut, but it has less than 10% oral bioavailability due to extensive first-pass metabolism . Over 90% of this compound undergoes first-pass metabolism, and the main metabolite is carboxythis compound . About 88% of this metabolite is eliminated renally within 24 hours . This compound has a plasma half-life of about two to four hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in the activity of the cardiovascular system. By blocking beta-adrenergic receptors, this compound reduces the heart rate and lowers blood pressure . This can be beneficial in conditions like hypertension and tachycardia .
Biochemical Analysis
Biochemical Properties
Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta (1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation . This interaction results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .
Cellular Effects
The cellular effects of this compound are primarily due to its action as a nonselective beta-blocker. By competing with catecholamines for binding at beta-adrenergic receptors in the heart, it inhibits sympathetic stimulation . This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .
Molecular Mechanism
The molecular mechanism of this compound involves its competition with sympathomimetic neurotransmitters such as catecholamines for binding at beta (1)-adrenergic receptors in the heart . This inhibits sympathetic stimulation, leading to a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .
Temporal Effects in Laboratory Settings
This compound is quickly and completely absorbed from the gut . Over 90% undergoes first-pass metabolism . This compound has a plasma half-life of about two to four hours, with levels never reaching 1 μg/L in therapeutic doses . The main metabolite is carboxythis compound .
Metabolic Pathways
This compound undergoes extensive first-pass metabolism . Over 90% of the drug is metabolized, with the main metabolite being carboxythis compound . This metabolite is eliminated renally within 24 hours .
Transport and Distribution
This compound is quickly and completely absorbed from the gut, with less than 10% oral bioavailability . It is not currently known how this compound is transported and distributed within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bupranolol can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The process typically includes steps like purification through recrystallization and chromatographic techniques .
Types of Reactions:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, especially involving the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Carboxythis compound: Formed through the oxidation of the methyl group on the benzene ring.
Scientific Research Applications
Bupranolol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of beta blockers and their interactions with various receptors.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Used in clinical research to study its efficacy in treating hypertension, tachycardia, and glaucoma.
Comparison with Similar Compounds
Propranolol: Similar in structure and function but differs in its pharmacokinetic properties and specific receptor affinities.
Atenolol: A selective beta-1 blocker with different clinical applications and side effect profiles.
Metoprolol: Another selective beta-1 blocker used primarily for cardiovascular conditions.
Uniqueness of Bupranolol: this compound’s lack of intrinsic sympathomimetic activity and strong membrane-stabilizing properties make it unique among beta blockers. Its rapid absorption and extensive first-pass metabolism also distinguish it from other compounds in its class .
Properties
IUPAC Name |
1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIRNZOQPUAHHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022704 | |
Record name | Bupranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bupranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta(1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation. This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension. | |
Record name | Bupranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14556-46-8, 23284-25-5 | |
Record name | (±)-Bupranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14556-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupranolol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bupranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08808 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bupranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858YGI5PIT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bupranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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